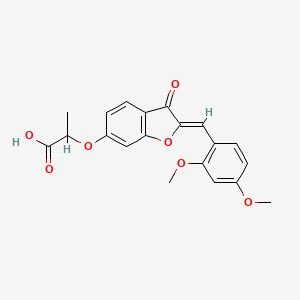

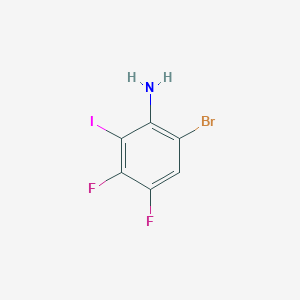

(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, is a derivative of acetic acid with a complex molecular structure that includes a benzofuran moiety and methoxy groups. This type of compound is part of a broader class of organic compounds that have been synthesized for various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives has been reported using a sequential coupling-cyclization strategy. The process involves the reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes in the presence of a palladium catalyst and copper(I) iodide, along with triethylamine in N, N-dimethylformamide at room temperature. This method has been shown to yield the desired products in reasonable yields, indicating a potentially efficient pathway for synthesizing compounds with similar structures .

Molecular Structure Analysis

The crystal structure of a closely related compound, (Z)- (±)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid, has been determined using single-crystal X-ray diffraction. This compound crystallizes in the triclinic system and is characterized by specific unit-cell parameters. The structure is further stabilized by intermolecular C-H…O hydrogen-bonding interactions, which are common in such organic compounds and can influence their physical and chemical properties .

Chemical Reactions Analysis

While the specific chemical reactions of (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid are not detailed in the provided papers, the general reactivity of such compounds can be inferred. The presence of the acetic acid moiety suggests potential for participation in esterification and amidation reactions. The benzofuran and methoxy groups may also undergo electrophilic substitution reactions, depending on the reaction conditions and the presence of suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this class are influenced by their molecular structure. The crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and hydrogen-bonding patterns. These structural features can affect the melting point, solubility, and stability of the compound. The electronic properties, such as absorption and emission spectra, are also related to the conjugated system present in the benzofuran core and the substituents attached to it. The methoxy groups contribute to the overall electron-donating character of the molecule, which can impact its reactivity and interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Stability

Research into unconventional crystalline hydrates and their stability under varying conditions has provided insight into the complex interplay of temperature, water activity, and pH on solid form stability. Studies have shown that controlling crystallization, filtration, and drying conditions can yield highly crystalline phase-pure samples, enabling detailed molecular-level understanding of crystal structures and transformations (Braun et al., 2015).

Synthesis Methodologies

Advancements in synthesis methodologies have been demonstrated through the development of new oxidatively removable carboxy protecting groups. This includes the efficient oxidation of dimethoxybenzyl esters to generate corresponding carboxylic acids, illustrating a broader utility in synthetic organic chemistry (Kim & Misco, 1985). Additionally, the synthesis of (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives through sequential coupling-cyclization reactions highlights innovative approaches to generating complex organic molecules (Kobayashi et al., 2008).

Antimicrobial and Anticancer Activity

Compounds similar to the one have been evaluated for their antimicrobial and anticancer activities. A study on new (Z)-2-((5-(4- Hydroxybenzylidene)-4-Oxo-4,5-Dihydrothiazol-2-Yl)Amino) Acid derivatives showcased their potential against various bacterial strains, indicating the relevance of these compounds in developing new antimicrobial agents (PansareDattatraya & Devan, 2015). Similarly, the design and synthesis of thiazolone derivatives have explored their anticancer and antimicrobial potentials, contributing to the search for novel therapeutic agents (Pansare et al., 2019).

Materials Science and Corrosion Inhibition

Investigations into corrosion inhibition for mild steel in aqueous solutions by indanones derivatives, including compounds structurally related to "(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid," have shown significant inhibition efficiencies. These findings underscore the potential applications of these compounds in materials science, particularly in protecting metals from corrosion (Saady et al., 2018).

Eigenschaften

IUPAC Name |

2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-11(20(22)23)26-14-6-7-15-17(10-14)27-18(19(15)21)8-12-4-5-13(24-2)9-16(12)25-3/h4-11H,1-3H3,(H,22,23)/b18-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTIRTCZGPDKLY-LSCVHKIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)

![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)

![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)

![N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2501248.png)

![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone](/img/structure/B2501257.png)

![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)